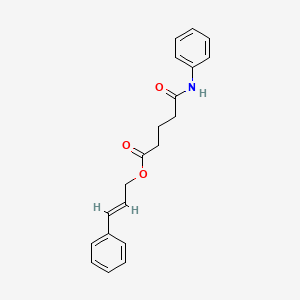![molecular formula C20H22N4O3 B15021315 (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B15021315.png)
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both acetamidophenyl and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the acetamidophenyl and methylphenyl intermediates. These intermediates are then subjected to formylation and subsequent condensation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
2-Chloro-4-fluorophenol: A fluorinated phenol used in the production of fluorinated compounds.
Methyl 4-fluorobenzoate: A fluorinated benzoate ester used in organic synthesis.
Uniqueness
(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of acetamidophenyl and methylphenyl groups, along with its specific configuration, sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C20H22N4O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-acetamido-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H22N4O3/c1-13-4-8-18(9-5-13)22-19(26)12-14(2)23-24-20(27)16-6-10-17(11-7-16)21-15(3)25/h4-11H,12H2,1-3H3,(H,21,25)(H,22,26)(H,24,27)/b23-14+ |
Clave InChI |
WQWFSBOSUSVJDG-OEAKJJBVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)NC(=O)C)/C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)

![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15021272.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021280.png)
![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15021281.png)
![N-(3-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021288.png)
![2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B15021294.png)
![N-(4-{N'-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide](/img/structure/B15021311.png)
![Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021319.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B15021321.png)
